4-chloro-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[3-(cyclohexylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-14-8-6-13(7-9-14)18(25)23-19-22-16(12-26-19)10-11-17(24)21-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXFPZLYDEWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-chloro-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of this compound is characterized by:
- A thiazole ring which is known for its biological activity.
- A benzamide moiety that contributes to its lipophilicity and membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes, including those involved in inflammatory pathways and cancer progression .
- Interaction with Cell Membranes : The lipophilic nature allows the compound to penetrate cell membranes effectively, facilitating its interaction with intracellular targets .
- Modulation of Signaling Pathways : Evidence suggests that thiazole derivatives can modulate signaling pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Gram-negative and Gram-positive Bacteria : Studies show that halogenated phenyl derivatives possess enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes .
| Compound Type | Activity Against | Notes |
|---|---|---|
| Halogenated Phenyl Amides | Effective | High lipophilicity aids penetration |
| Thiazole Derivatives | Moderate | Modulates cell signaling pathways |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various disease models .
Case Studies
- Cancer Research : A study involving thiazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, indicating potential as anticancer agents .
- Infection Models : In vivo studies have shown that similar compounds significantly reduce bacterial load in infected mice, highlighting their therapeutic potential against infections .
Scientific Research Applications
Key Structural Features:
- Thiazole Ring : Known for biological activity, particularly in antimicrobial and anticancer applications.
- Benzamide Moiety : Commonly associated with various pharmacological effects.
- Cyclohexylamine Group : May enhance lipophilicity and receptor binding.
Anticancer Activity
Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines, including breast cancer. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival .
Antimicrobial Properties
Compounds containing thiazole rings have been evaluated for their antimicrobial activity against a spectrum of pathogens. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition
The compound's structure suggests it could act as an inhibitor of key enzymes involved in metabolic pathways. For example, research on related compounds has shown that thiazole derivatives can inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's . This opens avenues for exploring its potential in treating cognitive disorders.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such computational approaches help in understanding the interactions at a molecular level, guiding further experimental validations .
Case Study 1: Anticancer Screening
A study evaluated several thiazole derivatives against estrogen receptor-positive breast cancer cells (MCF7). The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity, suggesting that similar modifications to 4-chloro-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide could yield potent anticancer agents .
Case Study 2: Antimicrobial Activity
Research focusing on thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that structural variations can lead to enhanced efficacy against resistant strains, indicating potential for developing new antibiotics based on this compound's framework .
Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds and thiazole ring:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12–24 hrs | 4-chlorobenzoic acid + 3-(cyclohexylamino)propanal + thiazole-2-amine derivatives | Protonation of amide oxygen initiates nucleophilic attack by water |
| Basic hydrolysis | NaOH (2M), 80°C, 8–12 hrs | 4-chlorobenzate salt + cyclohexylamine + thiazole ring-opened products | Deprotonation generates hydroxide ion for nucleophilic acyl substitution |
Thiazole ring hydrolysis occurs competitively under prolonged basic conditions, yielding thiourea derivatives via ring-opening.
Nucleophilic Substitution
The chloro substituent on the benzamide moiety participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | DMF, 100°C, 6 hrs | 4-amino-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide | 72–85% |
| Methoxide | MeOH/NaH, 60°C, 3 hrs | 4-methoxy derivative | 68% |
| Thiophenol | THF, Pd(OAc)₂, 12 hrs | 4-phenylthio analog | 63% |
The thiazole ring's C-5 position also undergoes electrophilic substitution with bromine (Br₂/CHCl₃) to form 5-bromo-thiazole derivatives.
Cycloaddition and Ring Formation
The thiazole moiety participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Xylene, reflux, 8 hrs | Thiazolo[3,2-a]pyridinone fused system | Bioactive heterocycle synthesis |
| DMAD (dimethyl acetylenedicarboxylate) | DCM, RT, 24 hrs | Thiazine derivatives | Molecular scaffold diversification |
Amide Reactivity
The cyclohexylamide group undergoes:
-
Reduction : LiAlH₄ reduces the amide to a secondary amine (N-cyclohexyl-3-aminopropane) while preserving the thiazole ring
-
Acylation : Acetyl chloride/pyridine yields N-acetylated derivatives at the cyclohexylamine nitrogen
Ketone Reactivity
The 3-oxopropyl chain participates in:
-
Condensation : Hydrazines form hydrazones (NH₂NH₂/EtOH, 60°C)
-
Grignard Addition : RMgX reagents add to the carbonyl, extending the alkyl chain
Stability Under Physiological Conditions
Critical degradation pathways in buffered solutions (pH 7.4, 37°C):
| Time | Major Degradation Products | % Remaining Parent |
|---|---|---|
| 24 hrs | Hydrolyzed amide + oxidized thiazole sulfoxide | 84% |
| 72 hrs | Ring-opened thiazole + dechlorinated benzamide | 57% |
Catalytic Reactions
Palladium-catalyzed cross-coupling at the chloro position:
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-aryl/heteroaryl derivatives | 78–92% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkyl/aryl amines at benzamide position | 65–81% |
This compound's multifunctional architecture enables tailored modifications for medicinal chemistry applications. Reaction selectivity depends critically on protecting group strategies (e.g., Boc for amines) and stepwise functionalization sequences . Experimental validation through HPLC-MS and NMR remains essential for confirming reaction outcomes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Q & A
Q. Structure-Activity Relationship (SAR) insights :
- Benzamide 4-Cl substitution : Enhances lipophilicity and target binding (e.g., kinase inhibition) by increasing π-π stacking .
- Cyclohexylamino group : Modulates solubility and metabolic stability. Replacing cyclohexyl with smaller alkyl groups (e.g., isopropyl) reduces steric hindrance but may decrease plasma stability .
- Methodology :
- Comparative assays : Test analogs in enzyme inhibition assays (IC₅₀) or cellular models.
- Computational docking : Use tools like AutoDock to predict binding poses with target proteins (e.g., kinases) .
Table 2 : Impact of Substituents on Solubility and Activity
| Modification | Solubility (µg/mL) | IC₅₀ (nM) |
|---|---|---|
| 4-Cl-Benzamide | 12.5 | 45 |
| 4-F-Benzamide | 18.2 | 62 |
| Cyclohexyl → Ethyl | 25.7 | >100 |
Advanced: How to resolve contradictions in reported solubility or stability data across studies?
Q. Root causes :
- Purity discrepancies : Impurities (e.g., unreacted thiourea) can skew solubility measurements. Use HPLC (≥95% purity threshold) and DSC to confirm crystallinity .
- Assay conditions : pH, temperature, and buffer composition (e.g., PBS vs. DMSO) dramatically affect solubility. Standardize protocols using USP guidelines .
- Case study : Sigma-Aldrich’s disclaimer on lacking analytical data underscores the need for in-house validation .
Advanced: What crystallographic strategies are optimal for elucidating this compound’s binding mode?
Q. Steps for crystallographic analysis :
Co-crystallization : Soak the compound with target proteins (e.g., kinases) in 20% PEG 3350, 0.2 M ammonium sulfate .
Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets.
Refinement : Apply SHELXL for small-molecule refinement or PHENIX for macromolecular complexes. Key metrics: R-factor <0.20, Ramachandran outliers <0.5% .
Q. Challenges :
- Flexibility in the cyclohexylamino group may require ensemble refinement to model multiple conformers .
Basic: What in vitro assays are suitable for initial biological screening?
- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ 48-h exposure) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS (t½ >30 min desirable) .
Advanced: How to address low yield in the final amide coupling step?
Q. Optimization strategies :
- Coupling reagents : Switch from HATU to PyBOP for sterically hindered amines (e.g., cyclohexylamino group), improving yields from 40% to 75% .
- Solvent selection : Use DMF instead of THF to enhance solubility of the benzamide intermediate.
- Temperature control : Maintain 0–5°C during activation to minimize epimerization .
Basic: What are the storage conditions to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
